molecular formula C15H19NO4 B12966387 tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No.: B12966387
M. Wt: 277.31 g/mol
InChI Key: IFUZCHFTBREBKI-UHFFFAOYSA-N
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Description

tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a complex organic compound with a unique structure that includes a benzoazepine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoazepine derivatives, such as:

Uniqueness

What sets tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate apart is its specific combination of functional groups and the benzoazepine core, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

tert-butyl 8-hydroxy-2-oxo-4,5-dihydro-3H-1-benzazepine-1-carboxylate

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-9-11(17)8-7-10(12)5-4-6-13(16)18/h7-9,17H,4-6H2,1-3H3

InChI Key

IFUZCHFTBREBKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCCC2=C1C=C(C=C2)O

Origin of Product

United States

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